molecular formula C14H14N4O5S B1207853 Sulfometuron CAS No. 74223-56-6

Sulfometuron

Cat. No. B1207853
CAS RN: 74223-56-6
M. Wt: 350.35 g/mol
InChI Key: FZMKKCQHDROFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfometuron is a compound used primarily as a herbicide, known for its potent and selective inhibition of acetolactate synthase, an enzyme crucial in the biosynthesis of branched-chain amino acids in plants and some microorganisms. This specific inhibition leads to the cessation of cell division and plant growth, ultimately resulting in the death of the plant.

Synthesis Analysis

Recent advances in the synthesis of sulfones, which include this compound, involve various methods such as oxidation of sulfides, aromatic sulfonylation, alkylation/arylation of sulfinates, addition to alkenes and alkynes, and metal-catalyzed coupling reactions. The synthesis techniques have evolved to include C–H functionalization and sulfur dioxide-based three-component approaches, highlighting the compound's complex synthetic background and its importance in organic chemistry (Liu, Liang, & Manolikakes, 2016).

Molecular Structure Analysis

This compound's molecular structure plays a crucial role in its function as a herbicide. Its efficiency can be attributed to the sulfonylurea group, which is essential for its inhibitory action on acetolactate synthase. The structural specifics enable this compound to bind effectively to the enzyme, inhibiting the biosynthesis of essential amino acids in plants.

Chemical Reactions and Properties

This compound methyl inhibits the growth of several bacterial species by interfering with branched-chain amino acid biosynthesis, acting as a slow-binding inhibitor of acetolactate synthase isozyme II. The chemical's interaction with the enzyme and its inhibition kinetics have been extensively studied, demonstrating the compound's potent bioactivity (Larossa & Schloss, 1984).

Physical Properties Analysis

While specific studies on this compound's physical properties were not highlighted in the search, such properties generally include aspects like solubility, melting point, and stability. These characteristics are crucial for understanding the behavior of this compound in various environments, affecting its application and effectiveness as a herbicide.

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity with other substances, degradation patterns, and environmental persistence, are important for assessing its safety and impact. Studies on this compound highlight its selective action mechanism through the inhibition of acetolactate synthase, contributing to its targeted use in agriculture (Yadav, McDevitt, Benard, & Falco, 1986).

Scientific Research Applications

1. Environmental Impact on Biochar-Amended Soils

Sulfometuron-methyl is a broad-spectrum herbicide whose interaction with biochar-amended soils impacts soil bacterial communities. Research indicates that biochar increases the herbicide's sorption to soil and affects its biodegradation, thereby altering microbial abundance and diversity (Obregón Alvarez et al., 2020).

2. Fate in Watersheds

A study on the dissipation of this compound in streamflow, sediment, plant tissue, litter, and soil after forestry applications highlighted its environmental fate. The research showed this compound's presence in various environmental components, dissipating with varying half-lives across different media, indicating its environmental impacts (Michael, 2003).

3. Impact on Plant Growth

This compound has been studied for its effects on the root growth of plants like loblolly pine and oak seedlings. It significantly decreases root growth when applied, but later, treated seedlings showed increased root and shoot biomass (Barnes et al., 2004).

4. Groundwater Pollution Analysis

Research has identified this compound methyl as a pollutant in groundwater, affecting agricultural production. Investigations in affected areas showed the herbicide's detrimental impact on the environment and agriculture (Xiu, 2005).

5. Antimicrobial Activity

This compound methyl's derivatives were found to have antimycobacterial activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. This highlights its potential use beyond herbicide application, possibly in medical research (Sohn et al., 2008).

6. Slow-Release Formulations

A study on slow-release formulations of this compound incorporated in micelles adsorbed on montmorillonite indicated a reduction in environmental impact. These formulations showed high adsorption and low release rates, suggesting a more environmentally friendly application method (Mishael et al., 2002).

Mechanism of Action

Target of Action

This compound primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .

Mode of Action

This compound interacts with its target, ALS, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in cell division and the synthesis of amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts the first step in this pathway, leading to a deficiency of these essential amino acids .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by various factors. For instance, the sorption and desorption coefficients of this compound in soils were calculated by the Freundlich equation . The sorption of this compound varies among different soil groups, affecting its bioavailability .

Result of Action

The inhibition of ALS by this compound results in a halt in cell division and the synthesis of amino acids . This leads to the death of the targeted plants, making this compound an effective herbicide .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the sorption and desorption of this compound in soils can be affected by the physical-chemical attributes of the soil . Factors such as total organic carbon, cation exchange capacity, and pH can influence the mobility and bioavailability of this compound . Therefore, understanding these interactions can help optimize the use of this compound and minimize the risk of environmental contamination .

Safety and Hazards

The U.S. Environmental Protection Agency (EPA) classifies Sulfometuron as toxicity class III (low toxicity) with a signal word CAUTION . It has low to very low toxicity if individuals accidentally eat, touch, or inhale residues .

Future Directions

The environmental fate of herbicides like Sulfometuron in soils depends on the interactions between them . Multivariate analysis can support studies on herbicides’ behavior in the soil to interpret better the properties that affect herbicides’ mobility . This could lead to improved usage practices for individual species and site factors .

properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMKKCQHDROFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225213
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74223-56-6
Record name Sulfometuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74223-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfometuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOMETURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-2-methoxycarbonylbenzenesulfonamide and 11 ml. of 50% aqueous sodium hydroxide was warmed on a steam bath with shaking; 40 ml. of water was added and heating and shaking continued during the next half hour. The resulting solution was then filtered and the filtrate acidified with hydrochloric acid to pH 2 to yield a precipitate which was isolated by filtration to yield the title compound, 0.7 g melting at 160° with decomposition. The nuclear magnetic resonance spectrum showed resonance peaks for the methyl substituents on the pyrimidine ring at 2.66 ppm and the ring hydrogens at 7.2 to 8.4 ppm. The disappearance of the resonance peak at 4.0 ppm confirmed the conversion of the methyl ester to the carboxy group.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sulfometuron
Reactant of Route 2
Sulfometuron
Reactant of Route 3
Sulfometuron
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sulfometuron
Reactant of Route 5
Reactant of Route 5
Sulfometuron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sulfometuron

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.